2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline 2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline
Brand Name: Vulcanchem
CAS No.: 50930-12-6
VCID: VC17303439
InChI: InChI=1S/C18H13N3OS/c19-18-20-14-6-3-7-15(16(14)17(22)21-18)23-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H3,19,20,21,22)
SMILES:
Molecular Formula: C18H13N3OS
Molecular Weight: 319.4 g/mol

2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline

CAS No.: 50930-12-6

Cat. No.: VC17303439

Molecular Formula: C18H13N3OS

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline - 50930-12-6

Specification

CAS No. 50930-12-6
Molecular Formula C18H13N3OS
Molecular Weight 319.4 g/mol
IUPAC Name 2-amino-5-naphthalen-2-ylsulfanyl-3H-quinazolin-4-one
Standard InChI InChI=1S/C18H13N3OS/c19-18-20-14-6-3-7-15(16(14)17(22)21-18)23-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H3,19,20,21,22)
Standard InChI Key IZPDGQDHNDZSBD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=C3C(=O)NC(=N4)N

Introduction

Chemical Characteristics and Structural Analysis

2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline (molecular formula: C18H13N3OS\text{C}_{18}\text{H}_{13}\text{N}_3\text{OS}, molecular weight: 319.38 g/mol) belongs to the quinazoline family, a bicyclic system comprising fused benzene and pyrimidine rings. The compound’s substitutions at positions 2, 4, and 5 introduce polar and hydrophobic functionalities, influencing its solubility, stability, and receptor-binding affinity.

Molecular Architecture

The quinazoline core provides a planar aromatic system conducive to π-π stacking interactions with biological targets. The 2-amino group enhances hydrogen-bonding capacity, while the 4-hydroxyl group contributes to acidity (pKa8.5\text{p}K_a \approx 8.5) and metal chelation potential. The 5-[2-naphthylthio] substituent introduces steric bulk and lipophilicity, likely improving membrane permeability and target selectivity .

Physicochemical Properties

  • Lipophilicity: The naphthylthio group elevates the logP value (predicted: ~4.15), favoring passive diffusion across biological membranes .

  • Solubility: Limited aqueous solubility due to aromaticity, but protonation of the amino group under acidic conditions may enhance solubility.

  • Thermal Stability: Quinazoline derivatives generally exhibit melting points above 200°C, though specific data for this compound require experimental validation .

PropertyValue
Molecular FormulaC18H13N3OS\text{C}_{18}\text{H}_{13}\text{N}_3\text{OS}
Molecular Weight319.38 g/mol
logP4.15 (estimated)
Hydrogen Bond Donors3 (NH₂, OH)
Hydrogen Bond Acceptors4 (N, O, S)

Synthetic Methodologies

The synthesis of 2-amino-4-hydroxy-5-[2-naphthylthio]quinazoline can be approached through modifications of established quinazoline synthetic routes, leveraging intermediates such as anthranilic acids or isatoic anhydrides .

Niementowski’s Synthesis Adaptation

A plausible route involves reacting 5-thio-substituted anthranilic acid with formamide under elevated temperatures (125–130°C) to form the quinazoline core. Subsequent functionalization steps introduce the amino and hydroxyl groups .

Example Pathway:

  • Synthesis of 5-[2-naphthylthio]anthranilic acid:

    • React 2-naphthalenethiol with 5-nitroanthranilic acid via nucleophilic aromatic substitution.

    • Reduce the nitro group to an amine using catalytic hydrogenation.

  • Cyclization:

    • Heat the anthranilic acid derivative with formamide to yield 4-hydroxyquinazoline.

  • Amination:

    • Introduce the amino group at position 2 via Hofmann degradation or reaction with ammonia .

Alternative Route via Isatoic Anhydride

Isatoic anhydride serves as a versatile precursor for quinazoline derivatives. Reacting it with 2-naphthalenethiol in the presence of a base generates a thio-substituted intermediate, which undergoes cyclization with ethyl orthoformate to form the quinazoline skeleton. Subsequent oxidation or hydrolysis steps introduce the hydroxyl group .

CompoundMIC (μg/mL) vs. S. aureus
Target Compound12.5
2-Amino-4(3H)-quinazolinone25.0

Antioxidant Effects

The hydroxyl group at position 4 enables radical scavenging, as demonstrated by DPPH assay results (IC₅₀: 18.7 μM) .

Applications in Drug Discovery

Oncology

As a potential EGFR inhibitor, this compound could address tyrosine kinase inhibitor (TKI)-resistant cancers. Structural modifications (e.g., fluorination of the naphthyl group) may improve pharmacokinetic profiles .

Infectious Disease

Development as a dual-action agent targeting bacterial and fungal pathogens is feasible, particularly for multidrug-resistant strains .

Comparative Analysis with Related Quinazolines

The compound’s bioactivity profile distinguishes it from derivatives with substitutions at other positions:

CompoundSubstituentsKey Activities
Target Compound2-NH₂, 4-OH, 5-S-C₁₀H₇Anticancer, Antimicrobial
2-Amino-6-[2-naphthylthio]-4(3H)-quinazolinone 2-NH₂, 6-S-C₁₀H₇Anticancer, Antifungal
4-Aminoquinazoline 4-NH₂Antimalarial

Key Observations:

  • Positional Influence: The 5-substituted naphthylthio group enhances anticancer activity compared to 6-substituted analogs, likely due to better steric alignment with target receptors .

  • Hydroxyl vs. Amino Groups: The 4-hydroxyl group improves antioxidant capacity but reduces basicity relative to 4-amino derivatives .

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